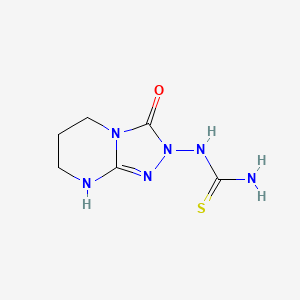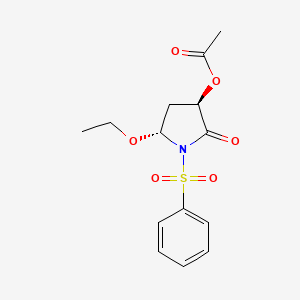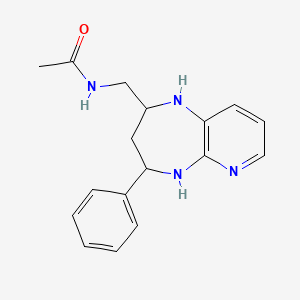
4-(2H-Indazol-2-yl)-beta-methyl-phenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-Indazol-2-yl)-beta-methyl-phenethyl alcohol is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
One common synthetic route includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . The reaction conditions often involve the use of oxygen as the terminal oxidant in a DMSO solvent under an oxygen atmosphere . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(2H-Indazol-2-yl)-beta-methyl-phenethyl alcohol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indazole ring can be functionalized with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indazole derivatives .
Scientific Research Applications
4-(2H-Indazol-2-yl)-beta-methyl-phenethyl alcohol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-(2H-Indazol-2-yl)-beta-methyl-phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(2H-Indazol-2-yl)-beta-methyl-phenethyl alcohol include other indazole derivatives such as:
2-Phenyl-2H-indazole: Known for its antimicrobial activity.
2-Alkenyl-2H-indazole: Noted for its fluorescence properties.
2,3-Diphenyl-2H-indazole: Exhibits both antimicrobial and anti-inflammatory activities.
What sets this compound apart is its unique combination of the indazole ring with the beta-methyl-phenethyl alcohol moiety, which may confer distinct biological activities and applications .
Properties
CAS No. |
81265-79-4 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(4-indazol-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C16H16N2O/c1-12(11-19)13-6-8-15(9-7-13)18-10-14-4-2-3-5-16(14)17-18/h2-10,12,19H,11H2,1H3 |
InChI Key |
DRCJVHCLTYEWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


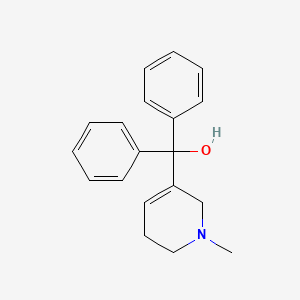

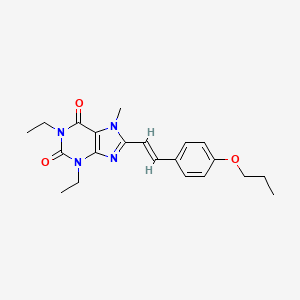
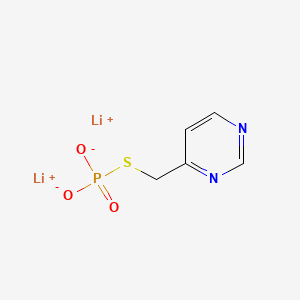
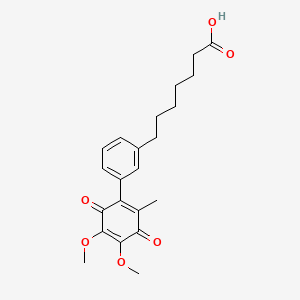
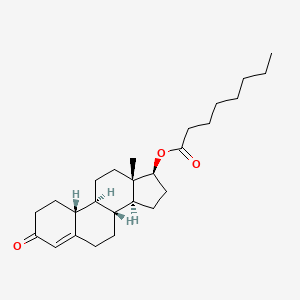
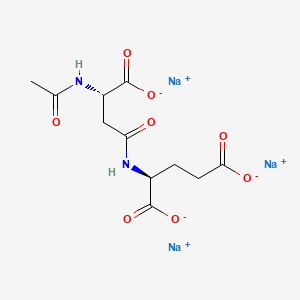
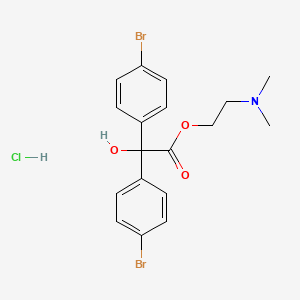
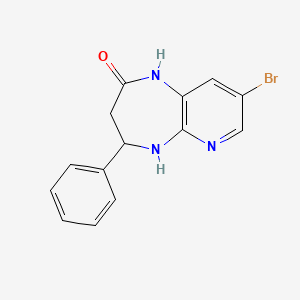
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)

